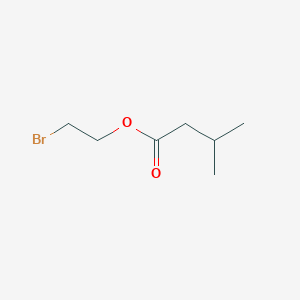

Ethanol, 2-bromo, 3-methylbutanoate

Description

Properties

CAS No. |

5267-75-4 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromoethyl 3-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-6(2)5-7(9)10-4-3-8/h6H,3-5H2,1-2H3 |

InChI Key |

IVMBUHLVMUAWEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCCBr |

Origin of Product |

United States |

Preparation Methods

Selective Bromination of 3-Methylbutanoic Acid to 2-Bromo-3-methylbutanoic Acid

The first critical step is the selective α-bromination of the carboxylic acid precursor, 3-methylbutanoic acid (isovaleric acid), to form 2-bromo-3-methylbutanoic acid. This step is typically performed using bromine (Br2) in the presence of catalytic amounts of acid halides (acid chlorides or bromides) to facilitate the bromination via an enol or enolate intermediate. The process is analogous to the classical Hell-Volhard-Zelinsky reaction.

Key features of the bromination step:

- Reagents: 3-methylbutanoic acid, bromine, catalytic acid halide (e.g., 3-methylbutanoyl chloride)

- Conditions: Temperature range of 80–150 °C, preferably 100–130 °C, under inert atmosphere (e.g., nitrogen)

- Mechanism: Bromination occurs selectively at the α-position to the carboxyl group via enol/enolate intermediate formation, catalyzed by the acid halide

- Reaction monitoring: Potentiometric analysis of released HX acids (HBr, HCl) and gas chromatography (GC) for product purity

- Reaction time: Typically less than one hour under stirring at reaction temperature

- Purity: Crude 2-bromo-3-methylbutanoic acid obtained with >98% purity, suitable for direct esterification without further purification

Table 1: Typical Bromination Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Acid substrate | 3-Methylbutanoic acid |

| Bromine molar ratio | ~1.0 equiv relative to acid |

| Acid halide catalyst | 0.05–0.1 molar ratio |

| Temperature | 100–130 °C |

| Atmosphere | Nitrogen (inert) |

| Reaction time | ≤ 1 hour |

| Purity of product | >98% (2-bromo acid + anhydride) |

This method avoids the use of solvents and minimizes excess alcohol consumption in subsequent steps, improving efficiency and economy.

Esterification of 2-Bromo-3-methylbutanoic Acid with Ethanol

Once the α-bromo acid is obtained, it undergoes esterification with ethanol to yield ethanol, 2-bromo, 3-methylbutanoate. The esterification is typically acid-catalyzed and involves removal of water to drive the equilibrium toward ester formation.

Key features of the esterification step:

- Reagents: 2-bromo-3-methylbutanoic acid, ethanol (ethyl alcohol), acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux with azeotropic removal of water using a Dean-Stark apparatus or similar setup

- Molar ratios: Alcohol used in slight excess but minimized to reduce waste; typically less than 50% of total reaction mass

- Reaction monitoring: Titration for acid value, GC or NMR for ester content

- Purification: Distillation to remove unreacted alcohol and water, yielding pure ester product

Table 2: Typical Esterification Parameters

| Parameter | Value/Range |

|---|---|

| Acid substrate | 2-Bromo-3-methylbutanoic acid |

| Alcohol | Ethanol |

| Acid catalyst | Sulfuric acid (catalytic) |

| Temperature | Reflux (~78 °C for ethanol) |

| Water removal | Continuous (Dean-Stark trap) |

| Alcohol excess | Minimal (≤ 50% by weight) |

| Reaction time | Several hours (2–6 h) |

This process is efficient and scalable, producing high yields of the ethyl ester with minimal side reactions.

Alternative Preparation Routes and Mechanistic Insights

Research into related brominated butane derivatives provides mechanistic insights relevant to the preparation of 2-bromo-3-methylbutanoate esters. For example, studies on the bromination of neopentyl alcohol derivatives have shown that minor isomeric bromoalkanes such as 2-bromo-3-methylbutane can form via double bond intermediates rather than carbocation rearrangements. Although this pertains to bromoalkanes rather than bromoesters, it highlights the importance of reaction conditions and intermediates in controlling product distribution.

- Microwave-assisted bromination: Some studies have applied microwave irradiation to accelerate bromination reactions at ~130 °C, achieving similar product distributions to conventional reflux methods.

- Deuterium labeling: Use of deuterium oxide (D2O) and deuterated acids in bromination reactions has helped confirm mechanistic pathways involving double bond intermediates, which may inform optimization of bromination conditions for better selectivity.

Summary Table of Preparation Methods

| Step | Methodology | Key Conditions | Outcome |

|---|---|---|---|

| 1. Bromination | Selective α-bromination of 3-methylbutanoic acid with Br2 and acid halide catalyst | 100–130 °C, inert atmosphere, 1 h | 2-bromo-3-methylbutanoic acid (>98% purity) |

| 2. Esterification | Acid-catalyzed esterification with ethanol, azeotropic water removal | Reflux ethanol, acid catalyst, Dean-Stark trap | This compound (high yield) |

| Alternative approaches | Microwave-assisted bromination; mechanistic studies with deuterium labeling | 130 °C microwave, D2O environment | Improved mechanistic understanding, potential process acceleration |

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-bromo, 3-methylbutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 2-bromo-3-methylbutanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents, such as water or alcohols, at moderate temperatures.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Products include 2-hydroxyethyl 3-methylbutanoate and various substituted amines.

Oxidation: Products include 3-methylbutanoic acid and other oxidized derivatives.

Reduction: Products include 2-bromo-3-methylbutanol.

Scientific Research Applications

Ethanol, 2-bromo, 3-methylbutanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethanol, 2-bromo, 3-methylbutanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of corresponding acids or alcohols. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Ethyl 3-methylbutanoate

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Key Features: Lacks bromine; the ethanol moiety is unsubstituted.

- Odor/Applications : Exhibits a "fruity/apple" aroma and is a key odor-active compound in wines and fruits . Concentrations in jambolan wine model mixtures reached 243.23 ± 31.19 µg/L .

- Reactivity : Less reactive than brominated analogs due to the absence of a leaving group (e.g., Br).

Methyl 3-methylbutanoate

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- Key Features: Methyl ester of 3-methylbutanoic acid; smaller and more volatile than brominated analogs.

4-Methylphenyl 3-methylbutanoate

- Molecular Formula : C₁₂H₁₆O₂

- Molecular Weight : 192.25 g/mol

- Key Features: Phenolic ester with a 4-methylphenyl group; exhibits sweet, herbal notes .

- Applications : Used in flavor/fragrance industries due to its aromatic profile.

Key Research Findings

Sensory and Volatile Properties

- Ethyl 3-methylbutanoate contributes significantly to fruity aromas in wines, with odour thresholds as low as 1–10 µg/L .

Structural Impact on Physical Properties

- Bromine Substitution: Increases molecular weight by ~79 g/mol compared to ethyl 3-methylbutanoate, reducing volatility and altering solubility.

- Ester Group Variation : Methyl and phenyl esters exhibit distinct boiling points and polarity, influencing their applications (e.g., methyl esters in biofuels vs. phenyl esters in fragrances) .

Q & A

Q. What are the optimal synthetic routes for Ethanol, 2-bromo, 3-methylbutanoate, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves esterification between 2-bromoethanol and 3-methylbutanoic acid. Acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux in anhydrous conditions is common. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) can activate the carboxylic acid for nucleophilic attack. Reaction efficiency is validated by monitoring the disappearance of starting materials via TLC or GC-MS. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures product isolation. Yield optimization requires control of stoichiometry, temperature (60–80°C), and moisture exclusion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for the methyl group (δ 0.8–1.2 ppm), ester carbonyl-adjacent CH₂ (δ 1.5–2.5 ppm), and bromoethyl protons (δ 3.4–3.8 ppm for CH₂Br and δ 4.1–4.4 ppm for CH₂O).

- ¹³C NMR: Signals for the carbonyl carbon (δ 170–175 ppm), brominated CH₂ (δ 30–40 ppm), and ester oxygen-bearing CH₂ (δ 60–70 ppm).

- GC-MS/MS: Used to confirm molecular weight (209.081 g/mol) and fragmentation patterns. The bromine isotope pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br) aids identification. Reference GC-MS data for structurally similar esters (e.g., ethyl 3-methylbutanoate) can guide interpretation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromine atom acts as a leaving group (LG) due to its moderate electronegativity and polarizability. In SN₂ reactions, the ester’s β-bromoethyl group undergoes substitution with nucleophiles (e.g., amines, thiols). Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) and with iodide catalysts (Finkelstein reaction). Computational studies (DFT) predict transition-state stabilization via backside attack, with steric hindrance from the 3-methylbutanoate moiety slightly reducing reaction rates compared to simpler bromoesters .

Q. What computational methods are used to predict the reactivity and stability of this compound in various solvents?

Q. How can conflicting data on the ester’s hydrolysis rates under acidic vs. basic conditions be resolved?

Methodological Answer: Contradictory hydrolysis rates arise from competing mechanisms:

- Acidic Hydrolysis: Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, but steric hindrance from the 3-methyl group slows the process.

- Basic Hydrolysis: OH⁻ directly attacks the carbonyl carbon, with rate dependence on solvent accessibility.

Resolution involves kinetic studies under controlled conditions (pH, temperature) and isotopic labeling (e.g., D₂O for mechanistic tracking). Comparative analysis with less hindered esters (e.g., ethyl acetate) isolates steric effects .

Q. What role does this compound play in the synthesis of complex organic molecules, and what are the mechanistic considerations?

Methodological Answer: The compound serves as a bifunctional intermediate:

- Alkylation Agent: The bromoethyl group transfers alkyl chains to nucleophiles (e.g., in Grignard or Suzuki couplings).

- Ester Hydrolysis: Post-substitution, the ester can be hydrolyzed to carboxylic acids for further functionalization.

Mechanistically, steric effects from the 3-methyl group require optimized reaction conditions (e.g., elevated temperatures or bulky base catalysts). Case studies with iodinated analogs (e.g., iodomethyl 3-methylbutanoate) highlight similar pathways .

Data Contradiction Analysis

Q. Why do reported yields vary in cross-coupling reactions using this compound as a substrate?

Methodological Answer: Yield discrepancies stem from:

- Catalyst Compatibility: Palladium vs. nickel catalysts show differing efficiencies in C–Br bond activation.

- Solvent Effects: Polar solvents (e.g., THF) improve solubility but may deactivate catalysts.

- Steric Hindrance: The 3-methyl group reduces accessibility to the bromine atom, necessitating longer reaction times.

Resolution involves systematic screening of catalyst-ligand systems (e.g., Pd(PPh₃)₄ with bidentate ligands) and solvent mixtures (e.g., toluene/DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.